molecular formula C20H40Cl2N2 B15343570 Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- CAS No. 1234-22-6

Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)-

Cat. No.: B15343570
CAS No.: 1234-22-6
M. Wt: 379.4 g/mol
InChI Key: JUSNIEPCJNWQRR-UHFFFAOYSA-N
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Description

Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- is a complex organic compound characterized by its unique structure and properties. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. Its molecular structure consists of a cyclohexane ring substituted with hexahydroazepinylmethyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the reaction of cyclohexane with hexahydroazepine under specific conditions to introduce the hexahydroazepinylmethyl groups. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(hydroxymethyl)-cyclohexane: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.

    1,4-Cyclohexanedimethanol diglycidyl ether: Another related compound with distinct applications in the production of epoxy resins and coatings.

Uniqueness

Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- is unique due to its specific substitution pattern and the presence of hexahydroazepinylmethyl groups. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Properties

CAS No.

1234-22-6

Molecular Formula

C20H40Cl2N2

Molecular Weight

379.4 g/mol

IUPAC Name

1-[[4-(azepan-1-ylmethyl)cyclohexyl]methyl]azepane;dihydrochloride

InChI

InChI=1S/C20H38N2.2ClH/c1-2-6-14-21(13-5-1)17-19-9-11-20(12-10-19)18-22-15-7-3-4-8-16-22;;/h19-20H,1-18H2;2*1H

InChI Key

JUSNIEPCJNWQRR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2CCC(CC2)CN3CCCCCC3.Cl.Cl

Origin of Product

United States

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